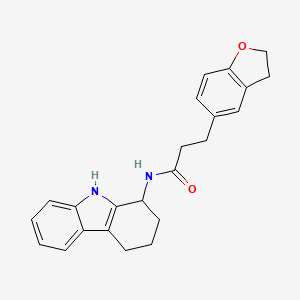![molecular formula C15H9Cl2N3OS B12160932 (2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B12160932.png)
(2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E,5Z)-2-[(3,5-二氯苯基)亚氨基]-5-(吡啶-3-基亚甲基)-1,3-噻唑烷-4-酮是一种复杂的有机化合物,由于其独特的结构特性和潜在应用,在各个科学领域引起了人们的兴趣。该化合物具有一个噻唑烷酮核心,以其生物活性而闻名,并被二氯苯基和吡啶基亚甲基取代,这使其具有独特的化学行为。
准备方法
合成路线和反应条件
(2E,5Z)-2-[(3,5-二氯苯基)亚氨基]-5-(吡啶-3-基亚甲基)-1,3-噻唑烷-4-酮的合成通常涉及在噻唑烷酮前驱物的存在下,3,5-二氯苯胺与吡啶-3-甲醛的缩合反应。反应通常在回流条件下在合适的溶剂(如乙醇或甲醇)中进行,并加入催化量的酸或碱来促进缩合过程。
工业生产方法
虽然关于该化合物的具体工业生产方法尚未有详细的文献记载,但一般的做法是扩大实验室合成规模。这包括优化反应条件以最大限度地提高产率和纯度,采用连续流动反应器更好地控制反应参数,以及利用先进的纯化技术,如重结晶或色谱法。
化学反应分析
反应类型
(2E,5Z)-2-[(3,5-二氯苯基)亚氨基]-5-(吡啶-3-基亚甲基)-1,3-噻唑烷-4-酮可以进行各种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等氧化剂进行氧化,生成相应的氧化物。
还原: 可以使用硼氢化钠或氢化铝锂等还原剂进行还原反应,可能将亚胺基转化为胺。
取代: 二氯苯基可以参与亲核取代反应,其中氯原子被其他亲核试剂(如胺或硫醇)取代。
常用试剂和条件
氧化: 过氧化氢,高锰酸钾;通常在水性或有机溶剂中。
还原: 硼氢化钠,氢化铝锂;在乙醇或四氢呋喃等溶剂中。
取代: 胺,硫醇等亲核试剂;在二甲亚砜或乙腈等极性非质子溶剂中。
主要产物
这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能生成噻唑烷酮环的氧化物,而还原可能生成胺衍生物。
科学研究应用
(2E,5Z)-2-[(3,5-二氯苯基)亚氨基]-5-(吡啶-3-基亚甲基)-1,3-噻唑烷-4-酮已被用于各种科学研究应用:
化学: 用作合成更复杂分子的结构单元,并研究反应机理。
生物学: 由于其结构与具有生物活性的分子相似,因此研究其作为酶抑制剂或受体调节剂的潜力。
医学: 研究其潜在的治疗特性,包括抗炎、抗菌和抗癌活性。
作用机理
(2E,5Z)-2-[(3,5-二氯苯基)亚氨基]-5-(吡啶-3-基亚甲基)-1,3-噻唑烷-4-酮的作用机理涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物的亚胺和噻唑烷酮部分对其结合亲和力和活性至关重要。它可能通过与活性位点形成稳定的复合物来抑制酶活性,或通过与特定受体位点结合来调节受体功能,从而改变细胞信号通路。
作用机制
The mechanism of action of (2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imine and thiazolidinone moieties are key to its binding affinity and activity. It may inhibit enzyme activity by forming a stable complex with the active site or modulate receptor function by binding to specific receptor sites, thereby altering cellular signaling pathways.
相似化合物的比较
类似化合物
噻唑烷酮: 具有噻唑烷酮核心的化合物,例如 2,4-噻唑烷二酮,以其生物活性而闻名。
亚胺: 含有亚胺基的化合物,如席夫碱,其化学反应性和生物学特性已被广泛研究。
吡啶衍生物: 具有吡啶环的化合物,如烟酰胺,在生物系统中起着至关重要的作用。
独特性
(2E,5Z)-2-[(3,5-二氯苯基)亚氨基]-5-(吡啶-3-基亚甲基)-1,3-噻唑烷-4-酮的独特性在于其结构特征的结合,这赋予了其独特的化学和生物学特性。二氯苯基和吡啶基亚甲基的存在增强了其反应性和对不同应用的潜力,与其他类似化合物相比。
本文详细概述了 (2E,5Z)-2-[(3,5-二氯苯基)亚氨基]-5-(吡啶-3-基亚甲基)-1,3-噻唑烷-4-酮,涵盖了其合成、反应、应用、作用机理以及与类似化合物的比较。
属性
分子式 |
C15H9Cl2N3OS |
|---|---|
分子量 |
350.2 g/mol |
IUPAC 名称 |
(5Z)-2-(3,5-dichlorophenyl)imino-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H9Cl2N3OS/c16-10-5-11(17)7-12(6-10)19-15-20-14(21)13(22-15)4-9-2-1-3-18-8-9/h1-8H,(H,19,20,21)/b13-4- |
InChI 键 |
KUIHNHLNAFXFOY-PQMHYQBVSA-N |
手性 SMILES |
C1=CC(=CN=C1)/C=C\2/C(=O)NC(=NC3=CC(=CC(=C3)Cl)Cl)S2 |
规范 SMILES |
C1=CC(=CN=C1)C=C2C(=O)NC(=NC3=CC(=CC(=C3)Cl)Cl)S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(5-methylfuran-2-yl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12160854.png)
![N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B12160857.png)


![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12160879.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B12160885.png)
![3-(4-Methylphenyl)-1-[2-(4-methylpiperidin-1-yl)propyl]urea](/img/structure/B12160886.png)
![2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]acetamide](/img/structure/B12160905.png)

![14lambda6,17-Dithia-11,15-diazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,7,9,15-tetraene-14,14-dione](/img/structure/B12160915.png)
![(1-methyl-1H-indol-3-yl)[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]methanone](/img/structure/B12160921.png)

![2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160928.png)
![N'~1~-[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~5~-[(3Z)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide](/img/structure/B12160931.png)
